L-PHENYLALANINE (15N)
Description
Significance of Stable Isotope Tracers in Elucidating Biological Processes
Stable isotope labeling is a powerful technique that plays a crucial role in understanding complex biological systems. silantes.com By replacing an atom in a molecule with its heavier, non-radioactive isotope, researchers can trace the path of that molecule through various metabolic and genetic processes. silantes.com This method provides precise and accurate measurements, offering unique insights into metabolic pathways, nutrient cycling, and the dynamics of protein and nucleic acid synthesis. silantes.comhutton.ac.uk
The use of stable isotopes like carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H) has revolutionized fields like metabolomics, proteomics, and environmental science. silantes.comcreative-proteomics.com In metabolomics, these tracers help to elucidate metabolic fluxes and regulation by monitoring how labeled compounds are transformed and distributed within an organism. silantes.com In proteomics, stable isotope labeling allows for the precise quantification of protein expression levels and turnover rates. creative-proteomics.com Environmental and ecological studies utilize stable isotopes to trace nutrient cycles and understand ecosystem health. silantes.com
Overview of L-PHENYLALANINE (15N) as a Distinguished Research Tool in Metabolic and Proteomic Studies
L-Phenylalanine (¹⁵N) is a specific and essential tool in the arsenal (B13267) of stable isotope-labeled compounds. As an essential aromatic amino acid, phenylalanine is a fundamental building block of proteins and is involved in various metabolic functions. isotope.com By labeling it with the stable isotope ¹⁵N, researchers can specifically track the fate of phenylalanine in protein synthesis and other metabolic pathways. isotope.comckisotopes.com
The applications of L-Phenylalanine (¹⁵N) are extensive, particularly in the fields of metabolism, metabolomics, and proteomics. isotope.comamerigoscientific.com It is frequently used in studies investigating protein turnover, amino acid metabolism, and in NMR-based research to probe the structure and dynamics of biological macromolecules. isotope.comckisotopes.com
Historical Development of Nitrogen-15 Labeling Methodologies in Amino Acid Metabolism Research
The use of isotopes in biological research dates back to the late 1930s, with the pioneering work of Rudolf Schoenheimer and David Rittenberg. annualreviews.org They were the first to systematically study amino acid metabolism using isotopically labeled compounds, fundamentally changing the understanding of protein metabolism by revealing its dynamic nature. annualreviews.org
The development of techniques to enrich compounds with nitrogen-15 was a critical breakthrough that provided the necessary tools to trace the metabolic fate of amino acids and other nitrogen-containing molecules. Early studies in the 1980s utilized ¹⁵N-labeled amino acids to investigate protein synthesis rates and amino acid flux in humans. The advent of advanced analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy has further enhanced the utility of ¹⁵N-labeled compounds, enabling more detailed and quantitative analyses of metabolic processes. nih.gov
Properties
Molecular Weight |
166.18 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Physicochemical Properties of L Phenylalanine 15n
| Property | Value |
| Molecular Formula | C₉H₁₁¹⁵NO₂ |
| Molecular Weight | 166.18 g/mol |
| Appearance | Solid |
| Melting Point | 270-275°C (decomposes) |
| Isotopic Purity | Typically ≥98% |
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The chemical structure of L-Phenylalanine (¹⁵N) is identical to that of natural L-phenylalanine, with the exception that the nitrogen atom in the amino group is the ¹⁵N isotope. This single substitution results in a slightly higher molecular weight compared to the unlabeled compound. isotope.comchemsrc.com The isotopic purity is a critical parameter, indicating the percentage of the compound that is successfully labeled with the ¹⁵N isotope. Commercially available L-Phenylalanine (¹⁵N) typically has an isotopic enrichment of 98% or greater. isotope.com
Advanced Analytical Techniques for L Phenylalanine 15n Quantification and Detection
Mass Spectrometry (MS)-Based Approaches for Isotope Ratio Analysis and Metabolite Profiling
Mass spectrometry stands as a cornerstone for the analysis of L-Phenylalanine (15N) due to its high sensitivity and ability to differentiate molecules based on their mass-to-charge ratio. This allows for the precise determination of isotopic enrichment in various biological samples.
Gas Chromatography-Mass Spectrometry (GC-MS) for Precise Isotope Enrichment Determination
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the quantification of L-Phenylalanine (15N) in biological matrices. ubbcluj.ro In this approach, the sample undergoes a derivatization process to make the amino acids volatile. ubbcluj.ro These derivatives are then separated by gas chromatography and subsequently analyzed by a mass spectrometer. ubbcluj.ro
The mass spectrometer, often operating in selected ion monitoring (SIM) mode, is set to detect specific fragment ions of the derivatized phenylalanine. ubbcluj.ronist.gov The presence of the 15N isotope results in a mass shift of 1 Dalton for fragment ions containing the nitrogen atom. nist.gov By comparing the abundance of the ion containing 15N to its 14N counterpart, the precise level of isotope enrichment can be calculated. nist.gov To enhance quantitative accuracy, an internal standard, such as an isotopically labeled version of another amino acid (e.g., 15N-isoleucine), is often added to the sample before processing. ubbcluj.ro This method has been successfully applied to determine the enrichment of phenylalanine in various biological samples, including blood and protein hydrolysates. ubbcluj.ronih.gov
A comparison of different mass spectrometry techniques for measuring L-[ring-13C6]phenylalanine incorporation into muscle proteins highlighted the capabilities of GC-MS, although it required a larger sample size compared to other methods like LC/MS/MS and GC/MS/MS. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Targeted and Untargeted 15N Metabolomics
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as a versatile and powerful platform for both targeted and untargeted metabolomics studies involving L-Phenylalanine (15N). nih.govresearchgate.net This technique couples the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.
In targeted metabolomics , specific metabolites, including 15N-labeled phenylalanine and its downstream products, are quantified with high precision and accuracy. mdpi.com This is often achieved using multiple reaction monitoring (MRM), where the mass spectrometer is programmed to detect a specific precursor ion (the metabolite of interest) and a specific product ion generated through fragmentation. mdpi.com The use of isotopically labeled internal standards, such as L-phenyl-d5-alanine or a mixture of 13C,15N-labeled amino acids, is crucial for accurate quantification. mdpi.com
Untargeted metabolomics , on the other hand, aims to provide a comprehensive profile of all detectable metabolites in a sample. mdpi.com LC-MS/MS is instrumental in this approach, allowing for the global analysis of cellular metabolites and providing insights into metabolic pathways. nih.gov Studies have successfully utilized 15N uniform metabolic labeling in conjunction with LC-MS to achieve absolute quantification of nitrogen-containing metabolites in organisms like Saccharomyces cerevisiae. nih.gov
The development of hydrophilic interaction liquid chromatography (HILIC)-MS/MS methods has further expanded the capabilities of analyzing polar compounds like amino acids in complex biological matrices such as human plasma. mdpi.com
Elemental Analysis-Isotope Ratio Mass Spectrometry (EA-IRMS) for Bulk 15N Content Measurement
Elemental Analysis-Isotope Ratio Mass Spectrometry (EA-IRMS) is the gold standard for determining the bulk or total 15N content in a sample. usgs.govucsc.eduusgs.gov This technique involves the complete combustion of the sample in an elemental analyzer, which converts all nitrogen present into nitrogen gas (N2). ucsc.edu The resulting gas is then introduced into an isotope ratio mass spectrometer.
Table 1: Comparison of Mass Spectrometry Techniques for L-PHENYLALANINE (15N) Analysis
| Analytical Technique | Principle | Primary Application for L-PHENYLALANINE (15N) | Key Advantages |
|---|---|---|---|
| GC-MS | Separation of volatile derivatives by gas chromatography followed by mass analysis. | Precise determination of isotope enrichment in specific molecules. | High precision for isotope ratio measurements. |
| LC-MS/MS | Separation by liquid chromatography followed by tandem mass spectrometry. | Targeted and untargeted analysis of 15N-labeled metabolites and their pathways. | High sensitivity, specificity, and applicability to a wide range of metabolites. |
| EA-IRMS | Combustion of the entire sample to gas followed by isotope ratio analysis. | Measurement of the total or bulk 15N content in a sample. | Extremely high precision for bulk isotope ratio measurements. |
Quantitative Proteomics Utilizing L-PHENYLALANINE (15N) and Mass Isotopomer Distribution Analysis (MIDA)
L-Phenylalanine (15N) is extensively used in quantitative proteomics to measure protein synthesis rates and changes in protein abundance. nih.govnih.govscribd.com One of the key methodologies in this field is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), where cells are grown in media containing 15N-labeled amino acids. scribd.comopenaccesspub.orgthermofisher.com As new proteins are synthesized, they incorporate the heavy isotope, leading to a mass shift that can be detected by mass spectrometry. nih.gov
By comparing the mass spectra of peptides from cells grown in "light" (14N) and "heavy" (15N) media, the relative abundance of proteins can be determined. nih.gov This approach has been applied to various cell lines and even whole organisms like mice to study proteome dynamics. openaccesspub.org
Mass Isotopomer Distribution Analysis (MIDA) is a powerful extension of this principle. nih.gov It involves analyzing the distribution of mass isotopomers in a peptide, which arises from the incorporation of the 15N label. nih.gov By mathematically modeling this distribution, it is possible to calculate the fractional synthesis rate (FSR) of proteins. nih.gov This technique has been successfully used to determine the synthesis rates of specific proteins in pancreatic cancer cells cultured with 15N amino acids. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for Structural and Dynamic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of proteins at an atomic level. westmont.edubruker.com The incorporation of 15N-labeled amino acids, such as L-Phenylalanine (15N), is often essential for these studies.
15N-Detected NMR for Probing Protein Structure, Dynamics, and Ligand Binding
In protein NMR, the most common approach is to detect the signals from protons (1H) that are directly bonded to 15N atoms in the protein backbone. This is typically done using a 2D experiment called the 1H-15N Heteronuclear Single Quantum Coherence (HSQC) or Transverse Relaxation-Optimized Spectroscopy (TROSY) experiment. westmont.edubruker.com Each amino acid residue in the protein gives rise to a unique peak in the spectrum, creating a "fingerprint" of the protein.
The incorporation of 15N-labeled phenylalanine allows researchers to specifically observe the signals from phenylalanine residues within a protein. westmont.edu This is particularly useful for large proteins where spectral overlap can be a significant problem. westmont.edunih.gov By selectively labeling with 15N-phenylalanine, the complexity of the NMR spectrum is greatly reduced, enabling the study of specific regions of the protein. westmont.edu
Changes in the chemical shifts or intensities of the 15N-phenylalanine peaks upon the addition of a ligand can provide detailed information about ligand binding sites and conformational changes in the protein. westmont.edu Furthermore, NMR relaxation experiments on 15N-labeled proteins can provide insights into protein dynamics on a wide range of timescales. The TROSY technique, in particular, has extended the size of proteins that can be studied by NMR, and 15N-detected TROSY experiments are proving valuable for studying large and disordered proteins. bruker.comrsc.org
Table 2: Research Findings Using Advanced Analytical Techniques for L-PHENYLALANINE (15N)
| Research Area | Technique(s) Used | Key Findings |
|---|---|---|
| Metabolic Disease Diagnosis | GC-MS | Developed a quantitative method for L-phenylalanine and other amino acids to diagnose phenylketonuria (PKU) and other aminoacidemias. ubbcluj.ro |
| Metabolic Profiling | LC-MS/MS with 15N labeling | Enabled absolute quantification of nitrogen-containing metabolites in yeast, revealing metabolic responses to stimuli like cadmium exposure. nih.gov |
| Protein Synthesis Rates | Quantitative Proteomics (MIDA) with 15N labeling | Determined the fractional synthesis rates of specific proteins in pancreatic cancer cells, ranging from 44-76%. nih.gov |
| Protein Structure and Dynamics | 15N-detected NMR | Demonstrated that 1D 1H NMR spectra of 15N-phenylalanine labeled proteins can be used to measure long-range distances, valuable for large or disordered proteins. westmont.edu |
Selective ¹⁵N-Amino Acid Labeling Strategies for Simplifying Complex NMR Spectra
Nuclear Magnetic Resonance (NMR) spectroscopy of proteins is a powerful tool for studying structure and dynamics, but spectra of large, uniformly labeled proteins can be overly complex due to severe signal overlap. nih.govutoronto.ca Selective isotopic labeling, where only specific types of amino acids are enriched with ¹⁵N, is a key strategy to overcome this challenge by dramatically simplifying the resulting spectra. nih.govportlandpress.com
In this approach, a protein is expressed in a medium containing one or more ¹⁵N-labeled amino acids (e.g., L-phenylalanine (¹⁵N)) while all other amino acids are unlabeled (¹⁴N). portlandpress.comnih.gov This results in an NMR spectrum, such as a 2D (¹H,¹⁵N) HSQC, that displays signals only from the labeled residue types, significantly reducing spectral crowding and facilitating unambiguous resonance assignment. nih.govmdpi.com An alternative and complementary strategy is "reverse" or selective unlabeling, where a protein is expressed in a medium containing ¹⁵N-enriched nitrogen sources but supplemented with specific unlabeled amino acids. nih.govmdpi.com This effectively "turns off" the signals from those particular residues, aiding in assignment by elimination. nih.gov
A critical consideration in selective labeling is the metabolic activity of the expression host (e.g., E. coli, HEK293 cells), which can lead to isotopic scrambling. nih.govnih.gov This occurs when the host cell metabolizes the supplied ¹⁵N-labeled amino acid and transfers the ¹⁵N isotope to other amino acid types, leading to unintended signals in the NMR spectrum. nih.gov Research has systematically characterized the extent of this scrambling for different amino acids. For instance, in HEK293 cells, amino acids like Phenylalanine, Tyrosine, Histidine, and Tryptophan show minimal scrambling, making them excellent candidates for selective labeling studies. nih.gov Others, such as Alanine, Aspartate, and Glutamate, are prone to significant scrambling. nih.gov
Table 1: Metabolic Scrambling of Selectively Incorporated ¹⁵N-Amino Acids in HEK293 Cells
| Amino Acid Supplied (¹⁵N-labeled) | Metabolic Scrambling Level | Primary Interconversions |
|---|---|---|
| Phenylalanine (Phe, F) | Minimal | - |
| Tyrosine (Tyr, Y) | Minimal | - |
| Tryptophan (Trp, W) | Minimal | - |
| Histidine (His, H) | Minimal | - |
| Cysteine (Cys, C) | Minimal | - |
| Methionine (Met, M) | Minimal | - |
| Asparagine (Asn, N) | Minimal | - |
| Lysine (Lys, K) | Minimal | - |
| Arginine (Arg, R) | Minimal | - |
| Threonine (Thr, T) | Minimal | - |
| Glycine (Gly, G) | Interconversion | Serine |
| Serine (Ser, S) | Interconversion | Glycine |
| Alanine (Ala, A) | Significant | Val, Leu, Ile |
| Aspartate (Asp, D) | Significant | - |
| Glutamate (Glu, E) | Significant | - |
| Isoleucine (Ile, I) | Significant | Val, Leu, Ala |
| Leucine (Leu, L) | Significant | Val, Ile, Ala |
| Valine (Val, V) | Significant | Leu, Ile, Ala |
Data sourced from studies on protein expression in HEK293 cells. nih.gov
By choosing amino acids with minimal scrambling pathways, such as phenylalanine, researchers can generate clean, simplified NMR spectra that enable the study of specific sites within large and complex protein systems. nih.gov
Application of Paramagnetic Relaxation Enhancement (PRE) Using ¹⁵N Labels in Protein Systems
Paramagnetic Relaxation Enhancement (PRE) is a powerful NMR technique that provides long-range distance information (up to ~35 Å), making it invaluable for characterizing protein structure, dynamics, and transient intermolecular interactions. westmont.edu The method relies on the introduction of a paramagnetic center, such as a nitroxide spin label or a chelated metal ion (e.g., Cu²⁺, Mn²⁺, Gd³⁺), at a specific site in a protein. westmont.edunih.gov This paramagnetic tag induces significant line broadening (i.e., an increase in the transverse relaxation rate, R₂) of NMR signals from nearby nuclei. The magnitude of this effect is inversely proportional to the sixth power of the distance between the paramagnetic center and the nucleus (PRE ∝ 1/r⁶). westmont.edu
When applied to proteins containing ¹⁵N labels, the PRE effect is typically observed by comparing the peak intensities or volumes in a 2D (¹H,¹⁵N) HSQC spectrum of the paramagnetic sample with those of an identical diamagnetic control sample (where the tag is absent or in a reduced, non-paramagnetic state). westmont.edu A significant reduction in peak intensity for a specific ¹⁵N-¹H pair indicates its proximity to the paramagnetic tag. westmont.edu
This technique is particularly useful for:
Studying Transient Interactions: PRE is sensitive enough to detect and quantify weakly populated, transient interactions that are often invisible to other structural biology techniques. nih.govjove.com For example, by preparing a mixed sample containing a ¹⁵N-labeled protein and a natural abundance (¹⁴N) version of its binding partner carrying a paramagnetic tag, one can specifically detect intermolecular PREs that define the binding interface. nih.gov
Characterizing Intrinsically Disordered Proteins (IDPs): PRE can provide crucial long-range distance restraints to define the conformational ensembles of highly flexible IDPs. nih.gov
Mapping Protein Self-Assembly: The technique can be applied to the early stages of protein aggregation to identify the intermolecular contacts that precede the formation of larger assemblies or fibrils. nih.gov
A practical application involves site-specifically labeling a protein containing ¹⁵N-Phenylalanine residues. westmont.edu By introducing a paramagnetic probe at another known location, the distances from the probe to each phenylalanine residue can be measured.
Table 2: Example of PRE-Derived Distances in a ¹⁵N-Phenylalanine Labeled Protein
| Labeled Residue | Observed PRE (Ipara/Idia) | Calculated Distance (Å) | Actual Distance from Structure (Å) |
|---|---|---|---|
| Phe-4 | 0.15 | 13.5 | 14.2 |
| Phe-22 | 0.85 | > 25 | 26.1 |
| Phe-30 | 0.40 | 18.0 | 19.5 |
Illustrative data based on experiments on the model protein GB1, where a Cu²⁺ ion was chelated to a surface-exposed histidine and distances to ¹⁵N-labeled phenylalanine residues were measured. westmont.edu
In some cases, particularly with lanthanide ions, a "negative PRE" can be observed, where relaxation rates are actually reduced due to cross-correlation effects between the chemical shift anisotropy (CSA) and the paramagnetic dipolar shielding. anu.edu.au The combination of selective ¹⁵N-labeling with PRE measurements provides a robust method for extracting specific distance information from otherwise complex protein systems, significantly aiding in the characterization of their structure and dynamic interactions. westmont.edu
Quantification of Protein Synthesis and Turnover Rates in Biological Systems
The balance between protein synthesis and degradation, known as protein turnover, is fundamental to cellular health, adaptation, and function. nih.govunar.ac.id L-phenylalanine (15N) is a widely used tracer for quantifying these dynamic processes at both the whole-body and tissue-specific levels. nih.govunar.ac.id
Determination of Whole-Body and Tissue-Specific Protein Fractional Synthesis Rates (FSR) with L-PHENYLALANINE (15N)
The fractional synthesis rate (FSR) is a measure of the percentage of a protein pool that is synthesized per unit of time. unja.ac.id To determine FSR using L-phenylalanine (15N), the labeled amino acid is introduced into the system, typically through a primed, continuous infusion or a flooding dose. unja.ac.idunar.ac.id The rate of incorporation of 15N-labeled phenylalanine into proteins is then measured over time. nih.govnih.gov
This is achieved by taking tissue biopsies or blood samples, isolating the protein of interest, and analyzing the enrichment of 15N-phenylalanine in that protein using techniques like mass spectrometry. nih.govphysiology.org The FSR is calculated based on the increase in protein-bound labeled phenylalanine relative to the enrichment of the precursor pool. nih.gov This method has been applied to various tissues, including muscle, liver, and even specific plasma proteins, to understand how protein synthesis is regulated under different physiological and pathological conditions. nih.govwiley.com For example, studies have revealed significant differences in FSR between different tissues, with metabolically active organs like the pancreas and liver exhibiting much higher rates of protein synthesis compared to skeletal muscle. wiley.com
| Study Focus | Organism/Cell Line | Tracer(s) Used | Key Findings | Reference |
| Pancreatic Cancer Proteomics | MIA PaCa-2 cells | 15N amino acid mixture | FSR of six identified proteins ranged from 44–76%. | nih.gov |
| Polar Fish Metabolism | Pachycara brachycephalum | 13C9, 15N-phenylalanine | Muscle protein synthesis rate (Ks) was 0.049 ± 0.021% per day. | nih.gov |
| Postprandial Protein Turnover | Humans | [13C6]phenylalanine, [15N]phenylalanine, [2H5]phenylalanine | Triple-tracer method improved accuracy of postprandial protein turnover measurements. | physiology.org |
| Pancreatic Cancer Patients | Humans | L-[ring-13C6]phenylalanine, L-[3,5-2H2]tyrosine | Pancreatic tumor protein synthesis was lower than surrounding healthy pancreatic tissue. | wiley.com |
Methodologies for Measuring Protein Degradation Rates Utilizing 15N-Labeled Phenylalanine
Measuring protein degradation is more complex than measuring synthesis because it involves tracking the disappearance of a labeled protein. One approach involves pre-labeling proteins with an isotope like 15N-phenylalanine and then monitoring the rate at which the label disappears from the protein pool over time. nih.gov
Assessment of Net Protein Balance through Simultaneous Synthesis and Breakdown Measurements
L-phenylalanine labeled with the stable isotope nitrogen-15 (B135050) (L-phenylalanine (15N)) is a critical tracer for assessing net protein balance by enabling the simultaneous measurement of protein synthesis and breakdown. nih.gove-acnm.org In a state of constant turnover, muscle and other tissues are continuously synthesized and broken down. nih.gov The net balance between these two processes determines whether there is a gain or loss of protein mass. nih.gov
The core principle behind using L-phenylalanine (15N) lies in the tracer dilution method. nih.gov When L-phenylalanine (15N) is introduced into the system, it mixes with the body's free amino acid pool. During protein synthesis, this labeled phenylalanine is incorporated into new proteins. Conversely, protein breakdown releases unlabeled phenylalanine from existing proteins, diluting the isotopic enrichment of the free amino acid pool. nih.gov
By measuring the rate of incorporation of L-phenylalanine (15N) into tissue proteins (an indicator of protein synthesis) and the rate at which the tracer is diluted by unlabeled phenylalanine from protein breakdown, researchers can calculate both rates simultaneously. nih.govnih.gov The difference between the rate of protein synthesis and the rate of protein breakdown determines the net protein balance. A positive balance indicates a net gain of protein, while a negative balance signifies a net loss. nih.govphysiology.org This approach has been instrumental in understanding how various physiological and pathological conditions, such as exercise and nutritional interventions, affect protein metabolism. physiology.org For instance, studies have used L-phenylalanine (15N) alongside other labeled amino acids like L-[1-13C]leucine to investigate the effects of amino acid infusions on leg protein turnover, demonstrating a shift from a negative to a positive protein balance. nih.gov
Implementation of Stable Isotope Flooding Dose and Continuous Infusion Techniques
Two primary techniques are employed to administer L-phenylalanine (15N) for metabolic research: the flooding dose and the continuous infusion methods. nih.govunja.ac.id The choice between these methods depends on the specific research question and the desired duration of the study. researchgate.net
The continuous infusion technique involves administering the tracer at a constant rate over several hours. nih.govnih.gov This method aims to achieve a steady-state isotopic enrichment in the plasma and tissue free amino acid pools, which serve as the precursor for protein synthesis. physiology.orgphysiology.org By maintaining a constant level of the tracer, researchers can measure the rate of its incorporation into proteins over time, providing a dynamic view of protein synthesis. physiology.org Continuous infusion is well-suited for studying metabolic responses over several hours and is often combined with the collection of tissue biopsies and arteriovenous blood samples to determine protein kinetics across a specific limb or organ. nih.govmaastrichtuniversity.nl
The flooding dose technique, in contrast, involves administering a large bolus of the labeled amino acid, in this case, L-phenylalanine (15N), to rapidly "flood" the body's free amino acid pools. nih.govphysiology.org This approach is designed to quickly equilibrate the isotopic enrichment of the precursor pools (aminoacyl-tRNA, tissue free amino acids, and blood) for protein synthesis. physiology.org The primary advantage of the flooding dose method is that it minimizes the impact of variations in precursor pool enrichment, a potential complication in continuous infusion studies. physiology.org It is particularly useful for measuring protein synthesis rates over shorter periods. researchgate.netresearchgate.net Studies have successfully used the flooding dose of L-phenylalanine (15N) to measure protein synthesis rates in various tissues, including muscle and liver. nih.govphysiology.org
Table 1: Comparison of Tracer Administration Techniques
| Feature | Continuous Infusion | Flooding Dose |
| Administration | Slow, constant intravenous infusion over hours. nih.govnih.gov | Large, rapid bolus injection. nih.govphysiology.org |
| Goal | Achieve and maintain isotopic steady-state. physiology.orgphysiology.org | Rapidly equilibrate precursor pool enrichment. physiology.org |
| Duration | Typically longer-term studies (several hours). researchgate.net | Shorter-term measurements. researchgate.net |
| Precursor Pool | Assumes plasma or intracellular free amino acid enrichment reflects the true precursor. nih.gov | Aims to make all precursor pools have the same high enrichment. physiology.org |
| Advantages | Allows for the study of dynamic changes over time. physiology.org | Minimizes issues with precursor pool measurement and is less invasive for short studies. physiology.org |
| Disadvantages | Can be more complex to maintain a true steady state. physiology.org | The large dose of amino acid may itself affect protein metabolism. nih.gov |
Neurobiochemical Pathway Tracing in Defined Research Models
Investigation of Neurotransmitter Precursor Pools and Biosynthetic Flux (e.g., Catecholamines)
L-phenylalanine (15N) serves as a valuable tracer for investigating the biosynthesis of catecholamine neurotransmitters, such as dopamine (B1211576) and norepinephrine. frontiersin.orgnih.gov Phenylalanine is a precursor to tyrosine, which is then converted to L-DOPA and subsequently to dopamine. nih.gov By introducing L-phenylalanine (15N) into a research model, scientists can trace the path of the labeled nitrogen atom as it is incorporated into these neurotransmitters.
This technique allows for the direct measurement of the rate of synthesis, or biosynthetic flux, of catecholamines. By using methods like liquid chromatography-mass spectrometry, researchers can detect and quantify the amount of 15N-labeled dopamine and norepinephrine. frontiersin.orgscirp.org This provides a dynamic measure of neurotransmitter synthesis, offering insights into the regulation of these pathways under various physiological or pathological conditions. Stable isotope tracing can help elucidate how different factors, such as precursor availability or enzymatic activity, influence the production of these critical signaling molecules in the brain. frontiersin.orgmdpi.com
Mapping Amino Acid Transport and Metabolism Across Specific Biological Barriers in Experimental Models
The transport of amino acids across biological barriers, such as the blood-brain barrier (BBB), is a critical and highly regulated process. L-phenylalanine (15N) can be used to study the kinetics of this transport. nih.govnih.gov In experimental models, such as in situ brain perfusion, researchers can introduce L-phenylalanine (15N) into the circulation and measure its rate of entry into the brain. nih.gov
These studies have revealed that L-phenylalanine transport into the brain is a competitive process, with other large neutral amino acids competing for the same transporters. nih.govumich.edu By using L-phenylalanine (15N), it is possible to determine key transport parameters like the maximal transport velocity (Vmax) and the transporter affinity (Km). nih.gov This information is crucial for understanding how conditions that alter plasma amino acid concentrations, can impact brain neurochemistry and function by affecting the availability of essential amino acid precursors for neurotransmitter synthesis.
Applications in Plant and Microbial Metabolic Studies
Analysis of Phenylalanine Biosynthetic Network Flux in Plant Systems
In plants, phenylalanine is a central precursor for a vast array of secondary metabolites, including flavonoids, lignins, and other phenylpropanoids, which are crucial for growth, development, and defense. oup.com L-phenylalanine (15N), along with other isotopically labeled forms of phenylalanine, is a powerful tool for dissecting the metabolic flux through these complex biosynthetic networks. oup.comresearchgate.net
By supplying L-phenylalanine (15N) to plant tissues, such as potato tubers or Arabidopsis stems, researchers can trace the incorporation of the labeled nitrogen into various downstream metabolites. oup.comresearchgate.netoup.com Using techniques like liquid chromatography-mass spectrometry (LC-MS), the abundance of the 15N isotope in different compounds can be precisely measured over time. oup.comnih.gov This allows for the calculation of metabolic flux rates—the rate of formation and conversion of specific metabolites within the pathway. oup.comnih.gov Such analyses have provided direct comparisons of the biosynthetic activity leading to different phenylpropanoid compounds and have helped to elucidate how these pathways are regulated in response to stimuli like wounding or elicitor treatment. oup.comnih.gov Stable isotope tracing has also been instrumental in verifying the steps of specific biosynthetic pathways in microorganisms. biorxiv.org
Table 2: Research Findings on Phenylpropanoid Flux in Potato Tuber
| Metabolite | Formation Rate (nmol (g FW)⁻¹ h⁻¹) | Conversion Rate (nmol (g FW)⁻¹ h⁻¹) |
| N-p-coumaroyloctopamine (p-CO) | 1.15 | 0.96 |
| Chlorogenic acid (CGA) | 4.63 | 0.42 |
| Data from a study on wound-healing potato tuber tissue using a stable isotope-labeled tracer and LC-MS. nih.gov |
Metabolic Flux Analysis in Microbial Fermentation and Production Systems with L-PHENYLALANINE (15N)
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell. When L-phenylalanine (15N) is introduced into a microbial culture, it is taken up by the cells and incorporated into various metabolic pathways. By tracking the ¹⁵N label, researchers can unravel the intricate network of reactions involving this amino acid. This is crucial for optimizing microbial fermentation processes for the production of valuable compounds. medchemexpress.com
The core of this technique involves measuring the ¹⁵N/¹⁴N isotope ratio in phenylalanine and its downstream metabolites. nih.gov Advanced analytical methods, such as High-Performance Liquid Chromatography (HPLC) coupled with Elemental Analysis-Isotope Ratio Mass Spectrometry (EA-IRMS), have been developed to accurately determine the δ¹⁵N values of phenylalanine within a complex fermentation matrix. nih.govresearchgate.net This allows researchers to distinguish between different nitrogen sources and understand how they are utilized by the microorganism. nih.gov For instance, studies can determine whether the phenylalanine incorporated into a product originates from the supplied labeled source or from de novo synthesis using other nitrogen sources in the medium, such as ammonium. nih.govresearchgate.net
A key application is in the metabolic engineering of microorganisms like Escherichia coli and Corynebacterium glutamicum for the overproduction of L-phenylalanine itself or other aromatic compounds. nih.govmdpi.com By feeding the microbes L-phenylalanine (15N), scientists can identify bottlenecks in production pathways, quantify the flux of nitrogen from phenylalanine to other amino acids through transamination reactions, and assess the efficiency of engineered metabolic routes.
One study on Pediococcus acidilactici, a bacterium used in food fermentation, utilized [¹⁵N] L-phenylalanine to trace the fate of the amino group during the synthesis of 3-phenyllactic acid. frontiersin.orgnih.gov The researchers incubated the bacteria with [¹⁵N] L-phenylalanine and analyzed the culture for other ¹⁵N-labeled amino acids. The results showed a clear increase in [¹⁵N] alanine, demonstrating that pyruvic acid acts as the primary acceptor for the amino group from phenylalanine in this organism. frontiersin.orgnih.gov This finding is critical for understanding and potentially engineering the synthesis of antimicrobial compounds in lactic acid bacteria.
| Amino Acid | Change in Unlabeled (¹⁴N) Concentration | Change in Labeled (¹⁵N) Concentration | Inferred Metabolic Role |
|---|---|---|---|
| Phenylalanine | Reduced | Reduced | Consumed as precursor |
| Alanine | No significant change | Clearly increased | Product of transamination (from Pyruvic Acid) |
| Aspartic Acid | Increased | No significant change | Synthesized from other sources |
| Valine | Increased | No significant change | Synthesized from other sources |
Investigation of Specialized Metabolite Synthesis Pathways (e.g., Flavonoids, Penicillin)
L-phenylalanine is the starting point for the phenylpropanoid pathway, which gives rise to thousands of specialized plant metabolites, including flavonoids, and is a key precursor for industrial products like penicillin G. nih.govfrontiersin.org Isotope tracing with labeled phenylalanine is a cornerstone for elucidating these complex biosynthetic routes.
Penicillin Synthesis: The industrial production of penicillin G by the fungus Penicillium chrysogenum requires the addition of a side-chain precursor, phenylacetate (B1230308). nih.gov Understanding the natural pathway for converting phenylalanine to phenylacetate and then to penicillin G is essential for developing strains that can produce the antibiotic from renewable sugar substrates. In a study using [U-¹³C]l-phenylalanine (a carbon-labeled analogue that demonstrates the same tracing principle), researchers quantified the metabolic fate of phenylalanine in P. chrysogenum. nih.gov The analysis revealed that the supplied phenylalanine was distributed among several key pathways: incorporation into protein, conversion to phenylpyruvate (a key intermediate), and hydroxylation to tyrosine. nih.gov This detailed flux analysis provides a quantitative map for future metabolic engineering efforts aimed at diverting more phenylalanine toward the penicillin G side-chain, thereby improving the sustainability of its production. nih.gov
| Metabolic Fate | Description | Significance in Penicillin Production |
|---|---|---|
| Protein Synthesis | Incorporation of phenylalanine into nascent proteins. | A primary, competitive pathway for the precursor. |
| Transamination Pathway | Conversion to phenylpyruvate, which can be further metabolized to phenylacetate. | The direct route to the essential penicillin G side-chain precursor. |
| Hydroxylation Pathway | Conversion to tyrosine and subsequent metabolism via the homogentisate (B1232598) pathway. | A significant catabolic pathway that diverts phenylalanine away from penicillin synthesis. |
Applications in Metabolic Research
Protein and Amino Acid Metabolism
L-Phenylalanine (¹⁵N) is a valuable tracer for studying the dynamics of protein and amino acid metabolism. ckisotopes.com By administering the labeled amino acid, researchers can track its incorporation into newly synthesized proteins and its conversion into other metabolites. This allows for the calculation of protein synthesis rates, breakdown rates, and amino acid flux in various physiological and pathological states. researchgate.net
For example, studies have used L-Phenylalanine (¹⁵N) to investigate how different dietary conditions or diseases affect protein metabolism in humans and animals. researchgate.netnih.gov
Metabolic Flux Analysis
Metabolic flux analysis is a powerful technique used to quantify the rates of metabolic reactions within a biological system. Stable isotope tracers like L-Phenylalanine (¹⁵N) are central to this approach. nih.gov By analyzing the distribution of the ¹⁵N label in various metabolites over time, researchers can map out and quantify the flow of atoms through metabolic pathways. This provides a detailed understanding of cellular metabolism and its regulation. nih.gov
Diagnostic Applications for Inborn Errors of Metabolism
While primarily a research tool, the principles of using isotopically labeled amino acids have implications for the diagnosis of inborn errors of metabolism. These genetic disorders result from defects in specific enzymes, leading to the accumulation or deficiency of certain metabolites. Isotope tracer studies can help to identify these metabolic blocks and provide insights into the underlying pathophysiology of diseases such as phenylketonuria (PKU), a disorder of phenylalanine metabolism.
Theoretical Frameworks and Computational Modeling in 15n Tracer Studies
Kinetic Modeling of Isotope Tracer Data for Metabolic Systems
Kinetic modeling is a cornerstone of isotope tracer studies, allowing researchers to quantify the rates of metabolic processes. The choice of model is critical and depends on the biological system and the experimental design.
Compartmental models are mathematical constructs that simplify complex biological systems into a series of interconnected compartments, between which the tracer and tracee (the unlabeled compound) are assumed to move.
One-Compartment Models (1-CM): These are the simplest models, treating the entire system as a single, well-mixed pool. While computationally straightforward, they may not accurately represent the complexities of intracellular and extracellular amino acid kinetics.
Multi-Compartment Models: These models provide a more nuanced representation of physiological reality by dividing the system into multiple compartments, such as plasma, intracellular fluid, and protein-bound pools. For instance, two- and three-pool models are commonly used to describe muscle amino acid kinetics. nih.gov The two-pool model measures the net kinetics of amino acids across a limb, while the three-pool model provides direct measurements of intracellular turnover, including protein synthesis and breakdown. nih.gov
A study comparing one- and two-compartment models for analyzing postprandial protein turnover using [¹⁵N]phenylalanine found that the two-compartment model (2-CM) provided a better description of phenylalanine kinetics. nih.gov This highlights the importance of selecting a model that appropriately captures the underlying biological processes. The traditional two-compartment model has been shown to accurately describe [¹⁵N]phenylalanine data in the fasting state. nih.gov
| Model Type | Description | Application in L-phenylalanine(¹⁵N) Studies |
| One-Compartment Model (1-CM) | Treats the biological system as a single, homogenous pool. | Can be used for simplified analysis but may not accurately reflect complex kinetics. |
| Two-Compartment Model (2-CM) | Divides the system into two interconnected pools, often representing plasma and a tissue compartment. | Shown to be superior to 1-CM for measuring non-steady-state postprandial protein turnover with [¹⁵N]phenylalanine. nih.gov |
| Three-Pool Model | Further refines the system by adding another compartment, such as intracellular and extracellular pools. | Allows for direct measurement of intracellular amino acid turnover, including protein synthesis and breakdown, using phenylalanine data. nih.gov |
Stochastic models offer an alternative to deterministic compartmental models by incorporating the inherent randomness of molecular interactions. These models are particularly useful for understanding processes at the single-molecule level, such as a protein searching for its target site on DNA. nih.gov
Discrete-state stochastic kinetic models have been developed to explain how factors like molecular crowding and the properties of proteins and DNA influence the efficiency of processes like a transcription factor finding its target. nih.gov In these models, the system is described in terms of discrete states, such as a protein being nonspecifically bound to different sites on DNA, with probabilistic transitions between states. nih.gov This approach can be applied to analyze the kinetics of L-phenylalanine(¹⁵N) as it moves through various metabolic and transport steps, providing a more granular understanding of the underlying processes.
Many physiological conditions, such as the postprandial state (after a meal), represent non-steady-state conditions where metabolite concentrations and fluxes are changing over time. nih.govphysiology.org Analyzing data from such experiments requires specialized methodologies.
One approach involves using a triple-tracer method, which can include [¹⁵N]phenylalanine, to measure postprandial protein turnover. nih.gov In such studies, kinetic parameters are determined by fitting the model to the tracer data collected during the non-steady-state period. nih.gov For example, the time-varying pattern of the rate of appearance of phenylalanine from the gut can be derived from [¹⁵N]phenylalanine data collected during a meal. nih.gov
Another method for non-steady-state conditions involves the bolus injection of an unlabeled amino acid, like phenylalanine, followed by the injection of labeled tracers. physiology.orgresearchgate.net This allows for the determination of muscle protein fractional breakdown and synthesis rates in a dynamic environment. physiology.org It is crucial to use appropriate models that account for the changing concentrations of the amino acid in both blood and muscle tissue to obtain reliable results. physiology.org
Computational Tools and Algorithms for Isotope Data Processing and Interpretation
The large and complex datasets generated in ¹⁵N labeling experiments necessitate the use of specialized computational tools and algorithms for efficient and accurate data processing and interpretation. digitellinc.comnih.gov
Algorithms for Mass Isotopomer Distribution Analysis (MIDA) and Deconvolution
Mass Isotopomer Distribution Analysis (MIDA) is a technique used to determine the synthesis rates of biological polymers by analyzing the distribution of mass isotopomers in a product after the administration of a stable isotope-labeled precursor. nih.govnih.gov Deconvolution algorithms are then used to separate the overlapping isotopic patterns of labeled and unlabeled molecules. acs.orgresearchgate.net
MIDA relies on the principle that the incorporation of a labeled precursor into a polymer follows combinatorial probabilities. nih.gov By comparing the observed mass isotopomer pattern to theoretical distributions, it is possible to calculate the enrichment of the precursor pool and the fractional synthesis rate of the product. nih.govnih.gov Several algorithms have been developed to automate the analysis of MIDA data. scirp.orgresearchgate.net
Deconvolution is a critical step in processing mass spectrometry data from labeling experiments. acs.org Algorithms like the ReSpect algorithm can deconvolve complex, isotopically unresolved mass spectra to determine the neutral average mass of each molecule. thermofisher.com For isotopically resolved data, the Xtract algorithm can be used to transform the source spectrum into a mass spectrum showing only the monoisotopic mass. thermofisher.com These algorithms are essential for accurately quantifying the relative abundances of different isotopomers.
Software Workflows for Protein Quantification from ¹⁵N Labeling Experiments (e.g., Protein Prospector)
Several software tools are available to facilitate the analysis of large-scale ¹⁵N labeling experiments. nih.govescholarship.org One such tool is Protein Prospector, a freely available, web-based software that provides a workflow for the quantification of proteins from ¹⁵N metabolic labeling experiments. nih.govescholarship.orgcarnegiescience.edunih.govresearchgate.net
The workflow in Protein Prospector involves two main stages: protein identification and protein/peptide quantification. nih.govresearchgate.net Key features of this workflow include:
Ratio Adjustment: The software adjusts peptide ratios based on the user-input labeling efficiency to improve quantification accuracy. nih.govescholarship.orgresearchgate.net
Isotope Cluster Pattern Matching: This feature helps to flag incorrect assignments of the monoisotopic peak. nih.govescholarship.org
Statistical Analysis: Peptide ratios are compiled into protein-level statistics, such as the median and interquartile range. nih.govescholarship.orgresearchgate.net
Data Caching: Quantification results can be cached for faster retrieval in subsequent analyses. nih.govescholarship.org
Integration of Flux Balance Analysis (FBA) with 15N Isotopic Labeling Data
The integration of Flux Balance Analysis (FBA) with isotopic labeling data, particularly from ¹⁵N tracers like L-phenylalanine (¹⁵N), represents a powerful approach for elucidating the intricacies of cellular metabolism. FBA is a computational method used to predict metabolic flux distributions in a biological system at a steady state, relying on the stoichiometry of metabolic networks. researchgate.net However, FBA alone often results in a range of possible flux values. The incorporation of experimental data from isotopic tracer studies, such as those using L-phenylalanine (¹⁵N), provides crucial constraints that significantly refine the predictions of FBA, leading to a more accurate and unique flux distribution. nih.gov
The core principle of integrating ¹⁵N isotopic labeling data with FBA lies in the ability to trace the path of the ¹⁵N isotope from a labeled substrate, such as L-phenylalanine (¹⁵N), through the metabolic network into various downstream metabolites. This is often performed in conjunction with ¹³C-labeled substrates in what is known as ¹³C¹⁵N-Metabolic Flux Analysis (MFA), which allows for the simultaneous quantification of both carbon and nitrogen fluxes. nih.govbiorxiv.org The labeling patterns, or mass isotopomer distributions (MIDs), of metabolites, particularly amino acids and nucleotides, are measured using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govbham.ac.uk
These experimentally determined MIDs serve as constraints for the FBA model. The model is then solved to find a flux distribution that is consistent with both the stoichiometric constraints of the metabolic network and the observed isotopic labeling patterns. biorxiv.org This integrated approach is particularly valuable for studying nitrogen metabolism, which is a critical component of cellular function, involved in the synthesis of amino acids, nucleotides, and other essential biomolecules. nih.gov
Detailed Research Findings
Research in this area has demonstrated the utility of combining FBA with ¹⁵N isotopic labeling to unravel complex metabolic pathways. For instance, studies in microorganisms have successfully employed this technique to quantify intracellular carbon and nitrogen fluxes, providing a comprehensive understanding of cellular metabolism. nih.govbiorxiv.org
A notable application of this integrated approach is in the study of amino acid biosynthesis. By feeding cells a ¹⁵N-labeled nitrogen source, researchers can track the incorporation of the isotope into the amino acid pool. The resulting data, when integrated into an FBA model, can quantify the flux through various amino acid biosynthetic pathways.
The following interactive data table presents a hypothetical but representative example of flux distribution data for amino acid biosynthesis in a microorganism, as might be determined by ¹³C¹⁵N-MFA. This table showcases the kind of detailed quantitative findings that can be obtained, including the flux towards L-phenylalanine synthesis. The values represent the net flux of nitrogen into the biosynthesis of each amino acid, normalized to a specific uptake rate.
| Amino Acid | Biosynthetic Flux (mmol/gDW/hr) | Nitrogen Donor(s) | Key Pathway |
|---|---|---|---|
| Alanine | 0.85 | Glutamate | Transamination of Pyruvate |
| Arginine | 0.25 | Glutamate, Aspartate | Urea Cycle Precursors |
| Asparagine | 0.30 | Aspartate, Glutamine | Asparagine Synthetase |
| Aspartate | 0.60 | Glutamate | Transamination of Oxaloacetate |
| Glutamate | 1.50 | Ammonia | Glutamate Dehydrogenase |
| Glutamine | 0.75 | Glutamate, Ammonia | Glutamine Synthetase |
| Glycine | 0.40 | Serine | Serine Hydroxymethyltransferase |
| Histidine | 0.10 | Glutamine, Aspartate | Histidine Biosynthesis Pathway |
| Isoleucine | 0.35 | Glutamate, Aspartate | Threonine/Aspartate Family |
| Leucine | 0.55 | Glutamate | Branched-Chain Amino Acid Synthesis |
| Lysine | 0.45 | Aspartate, Glutamate | Diaminopimelate Pathway |
| Methionine | 0.15 | Aspartate | Aspartate Family |
| L-Phenylalanine | 0.20 | Glutamate | Shikimate Pathway |
| Proline | 0.22 | Glutamate | Glutamate Family |
| Serine | 0.50 | Glutamate | From 3-Phosphoglycerate |
| Threonine | 0.30 | Aspartate | Aspartate Family |
| Tryptophan | 0.05 | Glutamine, Serine | Shikimate Pathway |
| Tyrosine | 0.18 | Glutamate | Shikimate Pathway |
| Valine | 0.48 | Glutamate | Branched-Chain Amino Acid Synthesis |
This type of quantitative data is instrumental in understanding how cells allocate nitrogen resources to produce essential building blocks like L-phenylalanine. The integration of FBA with ¹⁵N isotopic labeling provides a systems-level view of metabolism that is unattainable with either method alone. nih.govbiorxiv.org It allows for the identification of key metabolic nodes, the quantification of pathway fluxes, and the elucidation of regulatory mechanisms governing nitrogen metabolism. nih.gov
Challenges and Methodological Considerations in L Phenylalanine 15n Research
Impact of Isotopic Fractionation Effects in Biological Samples and During Analytical Procedures
Isotopic fractionation is the discrimination against heavier isotopes, like ¹⁵N, by physical, chemical, and biological processes. This can lead to variations in the ¹⁵N/¹⁴N ratio that are not a result of the metabolic pathways being studied.
During biological processes, enzymes can preferentially metabolize molecules containing the lighter ¹⁴N isotope at a slightly faster rate than those with ¹⁵N. For instance, transamination reactions, a key step in amino acid metabolism, can contribute to isotopic fractionation. nih.gov While some studies suggest that for phenylalanine, the isotopic effect of the ¹⁵N label on its metabolic kinetics is minor, it cannot be entirely disregarded, especially when high precision is required. nih.gov
Analytical procedures themselves can also introduce fractionation. During sample preparation and analysis by gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) or liquid chromatography-mass spectrometry (LC-MS), slight differences in the elution times or ionization efficiencies of ¹⁵N-labeled and unlabeled phenylalanine can occur. wpmucdn.com Careful validation of analytical methods is crucial to minimize and correct for these effects.
Research in ecological studies, which often relies on natural abundance ¹⁵N variations, highlights the complexity of fractionation. In these contexts, the δ¹⁵N of phenylalanine is considered a "source" amino acid, meaning it undergoes minimal trophic fractionation and reflects the isotopic signature at the base of the food web. researchgate.netroyalsocietypublishing.org However, even in this context, slight enrichment in ¹⁵N can occur at each trophic level. researchgate.net This underscores the principle that isotopic fractionation is a persistent phenomenon that must be accounted for.
Addressing Incomplete Isotopic Labeling and Its Implications for Quantitative Accuracy
The quantitative accuracy of tracer studies heavily relies on the precise knowledge of the isotopic enrichment of the administered L-phenylalanine (¹⁵N). Commercially available labeled compounds are never 100% pure; they contain a small amount of the unlabeled (¹⁴N) form. acs.orgisotope.com This is often referred to as isotopic purity.
Incomplete isotopic labeling, if not accounted for, can lead to an underestimation of the true isotopic enrichment in biological samples. This, in turn, can result in the inaccurate calculation of metabolic rates, such as protein synthesis and breakdown. For example, if the tracer is assumed to be 100% ¹⁵N-labeled when it is actually 98% pure, the calculated rates of appearance of the amino acid will be overestimated. acs.org
To address this, the exact isotopic purity of the L-phenylalanine (¹⁵N) tracer must be determined and factored into all calculations. acs.org This is typically achieved by analyzing the tracer solution itself by mass spectrometry. Furthermore, some analytical software packages designed for metabolomics and proteomics data analysis include features to correct for the isotopic impurity of tracers. bioconductor.orgnih.gov
Table 1: Impact of Uncorrected Isotopic Impurity on a Hypothetical Phenylalanine Flux Calculation
| Parameter | Scenario 1: Assumed 100% Purity | Scenario 2: Actual 98% Purity |
| Tracer Infusion Rate (µmol/kg/hr) | 5.0 | 5.0 |
| Measured Plasma ¹⁵N-Phe Enrichment | 4.0% | 4.0% |
| Calculated Phenylalanine Flux (µmol/kg/hr) | 125 | 127.6 |
This simplified example illustrates how failing to account for a 2% isotopic impurity can lead to a noticeable difference in the calculated flux.
Strategies for Correcting Background Abundance of Natural Isotopes in ¹⁵N Data
Failure to correct for this natural background will lead to an overestimation of the isotopic enrichment derived from the tracer, thereby skewing the results of kinetic calculations. nih.gov This correction is particularly critical when the induced enrichment from the tracer is low.
Several methods and software tools have been developed to perform this natural abundance correction. bioconductor.orggithub.comresearchgate.net These approaches typically involve matrix-based calculations that subtract the contribution of naturally occurring isotopes from the measured isotopologue distribution. nih.gov The chemical formula of the analyte (in this case, phenylalanine) is used to calculate the theoretical distribution of all possible isotopologues based on the natural abundance of each element (C, H, O, N). This calculated natural abundance pattern is then subtracted from the measured data to yield the true enrichment from the isotopic label.
Table 2: Common Software Tools for Natural Abundance Correction
| Tool | Platform | Key Features |
| IsoCorrectoR | R | Corrects for natural abundance and tracer impurity in MS and MS/MS data. bioconductor.org |
| AccuCor | R | Designed for high-resolution mass spectrometry data; supports ¹³C, ²H, and ¹⁵N correction. github.com |
| Corna | Python | Handles data from different resolutions, tandem MS, and multiple tracer elements. researchgate.net |
| PyNAC | Python | Corrects for natural abundance in high-resolution data from multiple-tracer experiments. bioconductor.org |
Limitations and Underlying Assumptions of Specific Isotopic Tracing Models
The conversion of raw isotopic data into meaningful physiological parameters relies on mathematical models of metabolism. These models, while powerful, are simplifications of complex biological systems and are built upon a set of key assumptions.
A common approach is the "two-pool" model, which simplifies the body into a plasma pool and an intracellular pool. The rate of appearance (Ra) of an amino acid is calculated based on the dilution of the infused tracer in the plasma. A primary assumption of this model is that the isotopic enrichment in the plasma accurately reflects the enrichment in the intracellular precursor pool for protein synthesis. massey.ac.nz However, this is not always the case, as there can be significant gradients between plasma and intracellular amino acid enrichments.
Another critical assumption, particularly for models using ¹⁵N-labeled amino acids, is that the tracer and the natural amino acid (tracee) are treated identically by the body's metabolic machinery, aside from the mass difference. nih.gov This assumes that the isotopic fractionation effects discussed earlier are negligible within the context of the model.
Furthermore, models of whole-body protein turnover based on ¹⁵N tracers assume that the ¹⁵N label rapidly equilibrates throughout the body's free amino acid pool via transamination reactions. massey.ac.nz However, the extent and speed of this equilibration can vary, and the use of a single amino acid tracer like phenylalanine is assumed to be representative of the behavior of all essential amino acids in protein metabolism. massey.ac.nz
The choice of model and the awareness of its inherent assumptions are critical for the valid interpretation of data from L-phenylalanine (¹⁵N) tracer studies. nih.govnih.gov Researchers must carefully consider whether the assumptions of their chosen model hold true for their specific experimental conditions.
Emerging Research Avenues and Future Prospects for L Phenylalanine 15n in Chemical Biology
Integration with Multi-Omics Data for Holistic Systems-Level Understanding of Metabolism
The future of metabolic research lies in the integration of multiple layers of biological information to create a comprehensive, systems-level view. L-phenylalanine (15N) is poised to be a critical component in this endeavor by providing dynamic flux data that complements static omics measurements (genomics, transcriptomics, proteomics, and metabolomics). By tracing the flow of ¹⁵N from L-phenylalanine through various metabolic networks, researchers can quantify the rates of interconnected reactions, a concept known as metabolic flux analysis (MFA). creative-proteomics.com
Integrating L-phenylalanine (15N) tracing data with proteomics and metabolomics allows for a more robust interpretation of cellular states. For example, an observed increase in the concentration of a specific enzyme (proteomics) and its related metabolite (metabolomics) does not necessarily mean an increase in pathway activity. Metabolic flux could be inhibited downstream, causing accumulation. ¹⁵N-MFA provides the crucial kinetic data to resolve such ambiguities. creative-proteomics.comnih.gov
A significant advancement is the use of dual-labeling strategies, such as providing both ¹³C-labeled glucose and ¹⁵N-labeled L-phenylalanine. This allows for the simultaneous quantification of both carbon and nitrogen fluxes. embopress.orgnih.gov This approach has been particularly insightful in studying the metabolism of pathogens like Mycobacterium tuberculosis, where it has helped to resolve the co-metabolism of central carbon and nitrogen pathways and identify critical metabolic nodes like glutamate. biorxiv.org The integration of such flux data with genome-scale metabolic models (GEMs) enables the prediction of metabolic responses to genetic or environmental perturbations, offering a powerful tool for understanding disease and identifying potential drug targets.
| Omics Layer | Type of Data Provided | Contribution to Systems-Level Understanding | Example Application with L-PHENYLALANINE (15N) |
| Genomics | DNA sequence, genetic variations | Identifies the genetic blueprint and potential for metabolic pathways. | Correlating genetic mutations in metabolic enzymes with altered phenylalanine metabolism traced by ¹⁵N. |
| Transcriptomics | mRNA expression levels | Indicates which genes are active and the potential level of enzyme synthesis. | Linking changes in gene expression for amino acid transporters with the rate of ¹⁵N-phenylalanine uptake. |
| Proteomics | Protein abundance and modifications | Quantifies the molecular machinery (enzymes) present in the cell. | Measuring changes in enzyme concentrations in response to stress and correlating them with shifts in nitrogen flux from ¹⁵N-phenylalanine. nih.gov |
| Metabolomics | Snapshot of metabolite concentrations | Provides a static profile of the metabolic state. | Identifying accumulation of ¹⁵N-labeled downstream metabolites to pinpoint potential enzymatic bottlenecks. |
| Fluxomics (¹⁵N-MFA) | Dynamic metabolic reaction rates | Quantifies the flow of molecules through metabolic pathways, revealing pathway activity. creative-proteomics.com | Directly measuring the rate of protein synthesis and amino acid catabolism by tracking the incorporation and dilution of ¹⁵N from L-phenylalanine. embopress.org |
Development of Novel Analytical Techniques for Enhanced Spatiotemporal Resolution of ¹⁵N Tracers
A significant challenge in metabolic tracing is understanding not just what is happening, but where and when. Traditional mass spectrometry methods require homogenization of tissue samples, losing all spatial information. The development of novel analytical techniques is revolutionizing the ability to visualize metabolic processes in situ, providing unprecedented spatiotemporal resolution for ¹⁵N tracers like L-phenylalanine (15N).
Imaging Mass Spectrometry (IMS) techniques are at the forefront of this revolution. Methods such as Matrix-Assisted Laser Desorption/Ionization (MALDI-IMS) and Desorption Electrospray Ionization (DESI-MS) can map the distribution of L-phenylalanine (15N) and its downstream metabolites directly on tissue sections. springernature.comnih.gov This allows researchers to visualize metabolic heterogeneity within an organ or even a tumor, distinguishing the metabolic activities of different cell populations in their native environment. springernature.com For instance, coupling stable isotope infusion with IMS can reveal distinct metabolic fluxes in different regions of the kidney. springernature.com
Further enhancements in resolution are being achieved with techniques like nanoscale secondary ion mass spectrometry (NanoSIMS), which can trace isotope labels at the subcellular level. youtube.com This opens the door to studying metabolic processes within specific organelles. Another emerging technology is hyperpolarized magnetic resonance spectroscopy (MRS), which can dramatically increase the signal of ¹⁵N-labeled compounds, enabling real-time, non-invasive tracking of metabolic conversions in vivo. nih.gov While still in development for ¹⁵N-amino acids, this technology holds immense promise for clinical applications, allowing physicians to monitor metabolic responses to therapy dynamically.
| Analytical Technique | Principle | Resolution | Key Advantage for ¹⁵N Tracing |
| MALDI-IMS | A laser desorbs and ionizes molecules from a tissue section coated with a matrix. | ~10-50 µm | Maps the spatial distribution of ¹⁵N-labeled metabolites across tissues, revealing metabolic heterogeneity. springernature.com |
| NanoSIMS | A focused ion beam sputters molecules from a sample surface, which are then analyzed by a mass spectrometer. | ~50-100 nm | Enables tracing of ¹⁵N labels at the subcellular and organellar level. youtube.com |
| Hyperpolarized MRS | Nuclear spin polarization of ¹⁵N is dramatically increased prior to MR spectroscopy/imaging. | Millimeter (in vivo) | Allows for real-time, non-invasive monitoring of metabolic pathways in living organisms with very high sensitivity. nih.gov |
| CRIMS | Chemical Reaction Interface Mass Spectrometry uses a microwave-powered reaction chamber to convert all analytes to small, simple molecules, allowing for isotope-selective detection. | Not an imaging technique | Provides a powerful and facile approach for ¹⁵N-tracer experiments with high sensitivity for quantifying isotope enrichment. nih.gov |
Advancements in Site-Specific Isotopic Labeling Strategies for Precise Atomic Tracing
While uniformly labeled L-phenylalanine (15N) is valuable, the ability to place the ¹⁵N isotope at a specific position within the molecule provides a much finer tool for dissecting reaction mechanisms. Advancements in chemoenzymatic and biosynthetic methods are making the production of site-specifically labeled amino acids more accessible and cost-effective. nih.govnih.gov
Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of organic chemistry to build complex molecules with isotopic labels at defined positions. nih.govacs.orgnih.gov For example, enzymes involved in the phenylalanine biosynthesis pathway can be harnessed in vitro with specifically labeled precursors to generate L-phenylalanine with ¹⁵N exclusively in the amino group. nih.gov This is particularly powerful for nuclear magnetic resonance (NMR) spectroscopy, where site-specific labels can simplify complex spectra and allow for the study of larger proteins and protein complexes. acs.org By reducing spectral crowding, these specific labels enable more accurate analysis of protein dynamics and interactions. cuny.edu
Bacterial biosynthesis offers another route for producing site-specifically labeled compounds. By engineering bacterial strains and providing them with specific isotopically labeled carbon or nitrogen sources, they can be turned into cellular factories for producing custom-labeled amino acids. nih.gov These precise tools allow researchers to track the fate of a single nitrogen atom through complex biochemical transformations, providing unambiguous evidence for specific metabolic pathways and enzymatic mechanisms.
Expansion of Metabolic Tracing and Protein Dynamics Studies to Underexplored Biological Systems
Much of our understanding of metabolism comes from a few well-studied model organisms and cell lines. However, the vast majority of biological diversity remains metabolically unexplored. L-phenylalanine (15N) is a key tool for extending metabolic and proteomic studies to these underexplored systems, revealing novel metabolic strategies and adaptations.
Complex Ecosystems: The gut microbiome is a prime example of a complex, multi-organism system where metabolic interactions are crucial for host health. nih.gov Phenylalanine is extensively metabolized by gut microbes into a range of compounds that can enter host circulation and influence physiology. mdpi.com Using ¹⁵N-phenylalanine in gnotobiotic animal models allows researchers to trace the metabolic contributions of specific bacterial species, untangling the intricate web of host-microbe metabolic crosstalk. nih.gov Similarly, ¹⁵N tracers are being used to understand nitrogen cycling in entire ecosystems, such as forests, to model the impact of environmental changes. copernicus.org
Non-Model Organisms: Metabolic labeling with ¹⁵N salts or amino acids can be applied to a wide range of organisms beyond cultured cells, including nematodes (C. elegans), fruit flies (Drosophila), algae (Chlamydomonas reinhardtii), and cyanobacteria. nih.govnih.govnih.gov These studies provide insights into the developmental biology, protein turnover, and unique metabolic pathways of these organisms. For example, ¹⁵N labeling in Chlamydomonas has been used to measure the turnover rates of specific plastid proteins, offering a non-radioactive method to study protein dynamics. nih.govresearchgate.net This expansion into diverse life forms is critical for a broader understanding of biology and for discovering novel biochemical pathways and natural products.
| Underexplored System | Research Focus | Significance of L-PHENYLALANINE (15N) Tracing | Key Findings/Potential |
| Gut Microbiome | Host-microbe metabolic interactions | Tracing the conversion of dietary phenylalanine by specific bacteria into neuroactive and immunomodulatory compounds. nih.govmdpi.com | Elucidating how microbial metabolites of phenylalanine influence host health, intestinal permeability, and immunity. |
| Non-Model Eukaryotes (C. elegans, Drosophila) | Developmental biology, protein turnover | Quantifying protein synthesis and degradation rates across different life stages and in response to genetic manipulation. nih.gov | Understanding the regulation of protein homeostasis during development and aging in a whole-organism context. |
| Photosynthetic Organisms (Algae, Cyanobacteria) | Nitrogen assimilation, secondary metabolism | Following the incorporation of inorganic nitrogen into amino acids and specialized metabolites. nih.govnih.gov | Discovering novel nitrogen metabolic pathways and facilitating genome mining for natural product biosynthetic gene clusters. |
| Terrestrial Ecosystems | Nitrogen cycling, environmental impact | Modeling the flow of nitrogen through soil, microbes, and plants in response to elevated CO₂ levels. copernicus.org | Predicting how nutrient limitation will affect carbon sequestration and ecosystem health in the face of climate change. |
Q & A
Q. How should researchers design experiments to synthesize and characterize 15N-labeled L-phenylalanine for isotopic purity validation?
Methodological Answer: Synthesis protocols must include isotopic enrichment validation via mass spectrometry (MS) or nuclear magnetic resonance (NMR) , with explicit documentation of isotopic purity (e.g., 98% 15N). For characterization, report:
- Isotopic incorporation efficiency using MS peak integration .
- Purity thresholds via HPLC coupled with UV/Vis or fluorescence detection .
- Structural confirmation through 2D NMR (e.g., HSQC for 15N coupling) .
Critical Note: For novel compounds, provide raw spectral data in supplementary materials to enable replication .
Q. What are the key considerations for integrating 15N-L-phenylalanine into in vitro protein synthesis assays?
Methodological Answer:
- Use pulse-chase labeling to track incorporation kinetics, optimizing:
- Quantify labeling efficiency via SDS-PAGE with autoradiography (if radioactive) or LC-MS/MS for non-radioactive workflows .
Reference: Follow NIH guidelines for reporting experimental conditions to ensure reproducibility .
Advanced Research Questions
Q. How can 15N-L-phenylalanine be used to resolve metabolic flux contradictions in plant or microbial nitrogen assimilation pathways?
Methodological Answer:
- Deploy compartmentalized tracer experiments with time-resolved sampling to distinguish between primary assimilation (e.g., glutamine synthetase activity) and secondary pathways .
- Address contradictions by:
- Normalizing 15N enrichment to natural abundance controls (δ15N ≈ 0.366%) to correct for background signals .
- Applying Bayesian statistical models to account for isotopic heterogeneity in tissue samples .
Example: In Arabidopsis, discrepancies in phenylalanine-derived auxin synthesis were resolved by comparing root vs. shoot 15N redistribution .
Q. What methodological frameworks are recommended for analyzing 15N-L-phenylalanine tracer recovery in complex ecosystems (e.g., soil-microbe-plant systems)?
Methodological Answer:
- Use triple-labeling designs (15N, 13C, 2H) to disentangle microbial uptake vs. abiotic adsorption in soil matrices .
- Optimize sampling via:
- Validate recovery rates using isotope ratio mass spectrometry (IRMS) with ≤0.1‰ precision .
Pitfall Alert: Overlooking natural 15N abundance variations (e.g., soil organic matter δ15N ranges) can skew recovery calculations .
Data Interpretation and Validation
Q. How should researchers address conflicting reports on 15N-L-phenylalanine’s role in neurotransmitter synthesis across different neural cell models?
Methodological Answer:
Q. What statistical approaches are most robust for quantifying 15N isotopic dilution in longitudinal metabolic studies?
Methodological Answer:
- Apply mixed-effects models to account for repeated measurements and individual variability .
- Use Monte Carlo simulations to estimate uncertainty propagation from sampling errors .
- Report effect sizes (e.g., Cohen’s d) rather than p-values to emphasize biological significance .
Best Practice: Archive raw data and code in repositories like Zenodo to enable third-party validation .
Experimental Reproducibility
Q. What minimal experimental details are required to replicate 15N-L-phenylalanine-based protein turnover studies?
Methodological Answer:
- Document:
- Labeling duration (hours vs. days) and pulse timing relative to cell cycle phases .
- Quenching methods (e.g., liquid N2 vs. methanol) to halt metabolic activity .
- Data normalization to total protein content or housekeeping isotopes (e.g., 13C-leucine) .
Guideline: Follow Beilstein Journal’s standards for supplementary data inclusion (e.g., raw MS spectra, code for flux analysis) .
Literature and Source Evaluation
Q. How can researchers critically evaluate the reliability of published 15N-L-phenylalanine tracer data in metabolic studies?
Methodological Answer:
- Assess:
- Provenance of isotopic standards (e.g., traceable CRM 8573 for 15N) .
- Method transparency (e.g., IRMS instrument settings in supplementary files) .
- Conflict of interest statements (e.g., vendor-supplied compounds) .
Red Flags: Studies omitting natural abundance corrections or IRMS calibration curves should be treated with caution .
Tables for Quick Reference
Table 1: Key Analytical Techniques for 15N-L-Phenylalanine
| Technique | Application | Precision Threshold | Reference |
|---|---|---|---|
| LC-MS/MS | Quantification of isotopic enrichment | ±0.01% | |
| 2D HSQC NMR | Structural confirmation of 15N label | ±0.1 ppm | |
| IRMS | Natural abundance correction | ≤0.1‰ |
Table 2: Common Pitfalls in 15N Tracer Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
